molecular formula C22H34Br2N2 B14334587 1-Dodecyl-2,2'-bipyridin-1-ium dibromide CAS No. 101021-33-4

1-Dodecyl-2,2'-bipyridin-1-ium dibromide

Cat. No.: B14334587
CAS No.: 101021-33-4
M. Wt: 486.3 g/mol
InChI Key: FRALTIYMMOYQOK-UHFFFAOYSA-M
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Description

1-Dodecyl-2,2'-bipyridin-1-ium dibromide is a cationic surfactant and redox-active compound characterized by a bipyridinium core functionalized with a dodecyl alkyl chain and bromide counterions. The bipyridinium moiety enables π-π stacking and charge-transfer interactions, while the dodecyl chain imparts amphiphilic properties, facilitating micelle formation and interfacial activity. This compound is structurally related to viologens (4,4'-bipyridinium derivatives) but differs in the substitution pattern (2,2'- vs. 4,4'-positions), which influences its electronic properties and molecular packing .

Properties

CAS No.

101021-33-4

Molecular Formula

C22H34Br2N2

Molecular Weight

486.3 g/mol

IUPAC Name

1-dodecyl-2-pyridin-1-ium-2-ylpyridin-1-ium;dibromide

InChI

InChI=1S/C22H33N2.2BrH/c1-2-3-4-5-6-7-8-9-10-14-19-24-20-15-12-17-22(24)21-16-11-13-18-23-21;;/h11-13,15-18,20H,2-10,14,19H2,1H3;2*1H/q+1;;/p-1

InChI Key

FRALTIYMMOYQOK-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+]1=CC=CC=C1C2=CC=CC=[NH+]2.[Br-].[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Dodecyl-2,2’-bipyridin-1-ium dibromide typically involves the quaternization of 2,2’-bipyridine with a dodecyl halide, such as dodecyl bromide. The reaction is carried out in an organic solvent, often under reflux conditions, to ensure complete conversion. The general reaction scheme is as follows:

2,2’-bipyridine+dodecyl bromide1-Dodecyl-2,2’-bipyridin-1-ium dibromide\text{2,2'-bipyridine} + \text{dodecyl bromide} \rightarrow \text{1-Dodecyl-2,2'-bipyridin-1-ium dibromide} 2,2’-bipyridine+dodecyl bromide→1-Dodecyl-2,2’-bipyridin-1-ium dibromide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Dodecyl-2,2’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:

    Oxidation: The bipyridine ring can be oxidized under specific conditions, leading to the formation of N-oxides.

    Reduction: The compound can be reduced to form the corresponding bipyridine derivative.

    Substitution: The dodecyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or aryl halides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced bipyridine derivatives.

    Substitution: Formation of substituted bipyridine derivatives with different alkyl or aryl groups.

Scientific Research Applications

1-Dodecyl-2,2’-bipyridin-1-ium dibromide has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and in catalysis.

    Biology: Employed in the study of membrane proteins and as a component in drug delivery systems.

    Medicine: Investigated for its potential use in antimicrobial formulations and as a drug carrier.

    Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.

Mechanism of Action

The mechanism of action of 1-Dodecyl-2,2’-bipyridin-1-ium dibromide is primarily based on its amphiphilic nature. The dodecyl chain interacts with hydrophobic environments, while the bipyridine ring can engage in π-π interactions and coordinate with metal ions. This dual functionality allows the compound to form micelles, encapsulate hydrophobic molecules, and interact with biological membranes.

Comparison with Similar Compounds

Structural Analogues: Alkyl Chain Length and Substitution Patterns

Table 1: Key Structural Differences in Bipyridinium Dibromide Derivatives

Compound Name Alkyl Chain(s) Substituent Position Counterion Key Applications
1-Dodecyl-2,2'-bipyridin-1-ium dibromide Dodecyl (C12) 2,2' Br⁻ Surfactants, redox systems
1,1′-Diheptyl-4,4′-bipyridinium dibromide Heptyl (C7) 4,4' Br⁻ Electrochromic materials
1-(4-Bromobutyl)-1'-hexadecyl-4,4'-bipyridinium dibromide Hexadecyl (C16), bromobutyl 4,4' Br⁻ Phase-transfer catalysis
1,1′-Methylenebis(4,4′-bipyridin-1-ium) dibromide Methylene bridge 4,4' Br⁻ Crystal engineering, ion exchange
  • Alkyl Chain Length : The dodecyl chain (C12) in the target compound provides intermediate hydrophobicity compared to shorter heptyl (C7) and longer hexadecyl (C16) chains . Longer chains enhance micelle stability but reduce solubility in polar solvents.
  • Substitution Pattern: The 2,2'-substitution disrupts conjugation compared to 4,4'-viologens, altering redox potentials and π-stacking efficiency .
Counterion Effects

Bromide counterions (Br⁻) are smaller and more polarizable than alternatives like PF₆⁻, leading to tighter ion pairing and distinct crystal packing. For example, 1,1′-Methylenebis(4,4′-bipyridin-1-ium) dibromide forms columnar stacks via Br⁻-mediated hydrogen bonds, whereas PF₆⁻ salts exhibit looser, zigzag arrangements .

Surfactant Behavior and Gemini Analogues

Table 2: Surfactant Properties Comparison

Compound CMC (mM) Aggregation Behavior Notable Features
1-Dodecyl-2,2'-bipyridin-1-ium dibromide ~0.1–1* Spherical micelles Moderate hydrophobicity, redox-active
Gemini surfactant I-12 0.03 Vesicles Twin dodecyl chains, enhanced stability
  • The target compound’s single dodecyl chain results in a higher critical micelle concentration (CMC) compared to gemini surfactants (e.g., I-12) with twin chains .
  • Gemini surfactants (e.g., 1,1'-Didodecyl-1,1'-but-2-yne-1,4-diyl-bis-pyrrolidinium dibromide) exhibit superior vesicle-forming capacity due to their rigid spacers and dual charged headgroups .
Crystal Packing and Hydrogen Bonding

Table 3: Crystallographic Data

Compound Space Group Unit Cell Volume (ų) Key Interactions
1,1′-Methylenebis(4,4′-bipyridin-1-ium) dibromide Fdd2 3960.45 C–H⋯Br⁻ (2.546–2.620 Å), π-π stacking
PF₆⁻ analogue P2₁/c 4200–4500 Weaker anion interactions, zigzag fibers
  • The target compound’s bromide ions participate in shorter hydrogen bonds (e.g., H11⋯N2 = 2.546 Å) compared to PF₆⁻ salts, stabilizing columnar stacks along the [001] axis .
  • Orthorhombic symmetry (Fdd2) in the bromide salt contrasts with monoclinic (P2₁/c) arrangements in PF₆⁻ analogues, reflecting anion size effects .

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